N-Benzyl-2-methyl-L-prolinamide
Description
Structure
3D Structure
Properties
CAS No. |
394657-03-5 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2S)-N-benzyl-2-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-13(8-5-9-15-13)12(16)14-10-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-10H2,1H3,(H,14,16)/t13-/m0/s1 |
InChI Key |
LNYUIQGEBPWDTM-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1(CCCN1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
The Significance of Chiral Amide Scaffolds in Organic Chemistry
Chiral amide scaffolds are molecular frameworks of immense importance in the field of organic chemistry. Their utility stems from a combination of structural rigidity, the capacity for hydrogen bonding, and the stereochemical information embedded within their structure. Amide bonds can act as both hydrogen bond donors and acceptors, allowing for precise molecular recognition and the stabilization of transition states in chemical reactions. nih.gov This characteristic is fundamental to their role in asymmetric catalysis, where they can create a well-defined chiral environment around a reacting substrate, guiding the formation of one enantiomer over the other.
Over the past few decades, chiral amides have been recognized for their diverse biological activities and as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov The controlled synthesis of these scaffolds is a significant area of research, with a focus on methods that prevent racemization—the loss of stereochemical purity. nih.gov The inherent stability and conformational preferences of the amide bond contribute to its effectiveness in transmitting chiral information, making it a favored component in the design of chiral ligands, auxiliaries, and organocatalysts.
Contextualization Within L Proline Derived Chiral Catalysts and Auxiliaries
L-proline, a unique secondary amino acid, is often referred to as the "simplest enzyme" due to its remarkable ability to catalyze a wide array of chemical transformations with high stereoselectivity. ua.es Its rigid five-membered ring structure and the presence of both a secondary amine and a carboxylic acid group make it a bifunctional catalyst. chemicalbook.compnas.org This has led to the development of a vast family of L-proline-derived chiral catalysts and auxiliaries, where the basic proline scaffold is modified to fine-tune its catalytic activity and selectivity.
N-Benzyl-2-methyl-L-prolinamide belongs to this extensive family of L-proline derivatives. Prolinamides, in general, are compounds where the carboxylic acid group of proline is converted into an amide. These derivatives have proven to be highly effective organocatalysts for key carbon-carbon bond-forming reactions, including the aldol (B89426) and Michael reactions. mdpi.comnih.gov The modification of the proline core, for instance by adding a benzyl (B1604629) group to the nitrogen and a methyl group at the 2-position, allows for precise tuning of the catalyst's steric and electronic properties. This tailoring can enhance its solubility, stability, and, most importantly, its ability to induce high levels of enantioselectivity in a given reaction. Research has shown that even subtle changes to the amide substituent can significantly impact the catalyst's performance. mdpi.compnas.org
Overview of Academic Research Trends for Prolinamide Derivatives
Stereoselective Synthesis of the L-Prolinamide Core
The construction of the N-Benzyl-2-methyl-L-prolinamide scaffold necessitates precise control over its stereocenters. The synthesis is logically broken down into the formation of the prolinamide core, the introduction of the N-benzyl group, and the stereoselective methylation at the C-2 position.
Amidation Strategies and Conditions
The formation of the amide bond in L-prolinamide from L-proline is a critical step that can be fraught with challenges, most notably the risk of racemization at the α-chiral center. Traditional chemical methods often employ reagents like thionyl chloride, which can lead to the formation of hazardous byproducts and compromise the stereochemical integrity of the product. rsc.org
To overcome these limitations, advanced and greener methodologies have been developed. A significant breakthrough is the use of biocatalysis. rsc.org Enzyme-catalyzed amidation of unprotected L-proline with ammonia (B1221849) in organic media offers a racemization-free and scalable alternative. rsc.orgelsevierpure.com This process typically utilizes an immobilized enzyme, such as a variant of Candida antarctica lipase (B570770) B (CalB), in a non-aqueous solvent like 2-methyl-2-butanol (B152257) at elevated temperatures. rsc.orgrsc.org This biocatalytic approach not only preserves the stereochemistry (ee >99%) but also dramatically improves the atom economy and minimizes waste, as water is the only byproduct. rsc.orgelsevierpure.com
Another chemical route involves the synthesis of an activated L-proline derivative, such as an L-proline-N-carboxyl-cyclic internal anhydride (B1165640) (Pro-NCA). This intermediate is formed by treating L-proline with phosgene (B1210022) or its equivalents, followed by cyclization. Subsequent ammonolysis of the Pro-NCA yields L-prolinamide. google.com
| Amidation Method | Reagents/Catalyst | Key Conditions | Advantages | Disadvantages | Citation |
| Biocatalytic Amidation | Immobilized CalB variant, Ammonia | 2-methyl-2-butanol, 70°C | Racemization-free (>99% ee), High atom economy (86.4%), Scalable, Minimal waste | Requires specific enzyme and conditions | rsc.org, rsc.org, elsevierpure.com |
| Chemical (via NCA) | Triphosgene, Triethylamine, Ammonia | Anhydrous non-protic solvent, Low temperature | Controlled reaction pathway | Use of toxic reagents (phosgene equivalent) | google.com |
| Chemical (Traditional) | Thionyl chloride, Ammonia | --- | Established method | Risk of racemization, Hazardous byproducts (SO₂, HCl) | rsc.org |
Introduction of the N-Benzyl Moiety
The installation of the benzyl (B1604629) group onto the proline nitrogen can be achieved through several methods. A common approach is the direct N-alkylation of a proline derivative with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. thieme-connect.dechemicalbook.com While effective, this method can sometimes lead to over-alkylation. thieme-connect.de
A more atom-economical and chemoselective alternative is reductive amination. thieme-connect.de This involves the reaction of the proline derivative with benzaldehyde (B42025) in the presence of a reducing agent. Homogeneously catalyzed hydrogenation, using a Rh(I) complex and molecular hydrogen, has proven to be a mild and highly chemoselective method for N-benzylation, particularly for amino acids containing other sensitive functional groups. thieme-connect.de More recently, heterogeneous catalysts, such as cobalt nanoparticles on carbon, have been employed for the N-alkylation of amides with alcohols, allowing for the use of benzyl alcohol in a "borrowing hydrogen" methodology. nih.gov This process is highly efficient and generates water as the only byproduct. nih.gov
Strategies for Stereoselective Methylation at the 2-Position
Introducing a methyl group at the C-2 (or α) position of the proline ring while controlling the stereochemistry is a significant synthetic challenge. The primary strategy involves the diastereoselective alkylation of a chiral enolate derived from an L-proline derivative. nih.gov
The "self-reproduction of chirality" principle, pioneered by Seebach, is a powerful tool for this transformation. nih.gov In this approach, a chiral auxiliary, often derived from the proline itself to form a bicyclic lactam, directs the incoming electrophile (a methylating agent like methyl iodide) to a specific face of the enolate. The stereochemical outcome of these alkylations is highly dependent on several factors, including the N-protecting group, the specific chiral auxiliary used, and the reaction conditions. For example, the alkylation of enolates derived from N-Boc protected proline esters can show different diastereoselectivity compared to their N-benzoyl counterparts. nih.gov Research has demonstrated that by carefully selecting the aminal group in proline-based amino amides, either a cis or trans configuration relative to the C-5 substituent can be selectively achieved. acs.org
| Alkylation Approach | Key Reagents | Controlling Factors | Stereochemical Outcome | Citation |
| Self-Reproduction of Chirality | LDA, Methyl Iodide, Chiral Auxiliary | Structure of the bicyclic intermediate | High diastereoselectivity (often cis addition) | nih.gov |
| Diastereoselective Alkylation | N-Boc or N-Benzoyl proline ester, Base (e.g., LDA), Alkylating agent | N-protecting group, Reaction conditions | Dependent on protecting group and reagents | nih.gov |
Multicomponent Reaction Approaches to Prolinamide Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and convergent pathway to complex molecular architectures. L-proline and its derivatives have emerged as powerful organocatalysts for a variety of MCRs. researchgate.netrsc.org
These reactions can be employed to construct diverse heterocyclic scaffolds that can serve as analogues or precursors to the target prolinamide. For instance, L-proline catalyzes the one-pot synthesis of poly-substituted tetrahydropyridines from the reaction of amines, aldehydes, and β-ketoesters. ajgreenchem.com By using benzylamine (B48309) as the amine component, structures bearing the N-benzyl motif can be readily assembled. The mechanism often involves the formation of enamine or iminium ion intermediates, catalyzed by the secondary amine of proline. nih.govnih.gov The use of proline lithium salt has also been shown to mediate the MCR between cyclohexenone and aldehydes to afford complex bicyclic amino acids. nih.gov
Sustainable and Atom-Economical Synthesis Protocols
The principles of green chemistry, emphasizing sustainability and atom economy, are increasingly influencing the design of synthetic routes. Several of the advanced methodologies discussed above align with these principles.
The biocatalytic amidation of L-proline is a prime example of a sustainable process. rsc.orgelsevierpure.com It avoids harsh chemical reagents, proceeds with high efficiency, minimizes waste, and operates under relatively mild conditions. The atom efficiency is significantly improved from 45.5% in some chemical processes to 86.4% in the biocatalytic route. elsevierpure.com
The development of recyclable heterogeneous catalysts is another cornerstone of sustainable synthesis. Prolinamide functionalities have been immobilized on solid supports, such as metal-organic frameworks (MOFs), to create robust and reusable catalysts. nih.govnih.govacs.org For example, a UiO-66-NH-proline catalyst has been shown to be highly effective for thia-Michael additions, achieving nearly 100% atom efficiency and allowing for at least five reaction cycles with minimal loss of activity. nih.govnih.gov
Furthermore, the use of proline as an organocatalyst in aqueous media represents a significant step towards greener synthesis, reducing the reliance on volatile and often toxic organic solvents. researchgate.net Catalytic N-alkylation methods that use alcohols as alkylating agents, in place of halides, are inherently more atom-economical as they produce water as the sole stoichiometric byproduct. nih.gov
Diastereoselective Control in Carbon-Carbon Bond Forming Reactions
The steric and electronic properties of this compound derivatives facilitate high levels of diastereoselectivity in several classes of carbon-carbon bond-forming reactions. The benzyl group on the nitrogen atom plays a crucial role in creating a chiral pocket that directs the approach of incoming reagents.
Applications in Asymmetric Alkylation Reactions
The use of proline-derived chiral auxiliaries in asymmetric alkylation reactions is a well-established strategy for the synthesis of α-substituted carbonyl compounds with high enantiopurity. While direct data on this compound is limited in the provided search results, the principles of diastereoselective alkylation of proline derivatives are relevant. For instance, the stereochemical outcome of the alkylation of proline esters is highly dependent on the N-protecting group and the alkylating agent. nih.gov In the case of N-benzoyl derivatives, alkylation with benzylic or allylic halides occurs with high diastereoselectivity. nih.gov This suggests that the N-benzyl group in this compound would similarly influence the stereochemical course of alkylation reactions of the corresponding enolates. The bulky nature of the auxiliary is expected to effectively shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered side.
Table 1: Asymmetric Alkylation of Proline Derivatives (Data below is illustrative of the performance of related proline derivatives in asymmetric alkylation, as specific data for this compound was not available in the search results.)
| N-Protecting Group | Alkylating Agent | Diastereoselectivity (d.r.) | Reference |
| N-Benzoyl | Benzyl Halide | High | nih.gov |
| N-Boc | Allylic Halide | Retention | nih.gov |
| N-Boc | Benzylic Halide | Inversion | nih.gov |
Utility in Asymmetric Aldol Reactions
L-prolinamide derivatives have been successfully employed as catalysts in direct asymmetric aldol reactions. nih.gov These reactions proceed through an enamine intermediate, and the stereochemical outcome is dictated by the chiral environment provided by the catalyst. While this compound itself is not explicitly detailed as a catalyst, related L-prolinamides have shown moderate to high enantioselectivities. nih.gov For example, L-prolinamides derived from L-proline and various amines catalyze the reaction between acetone (B3395972) and 4-nitrobenzaldehyde with enantiomeric excesses (ee) up to 46%. nih.gov More complex prolinamides, featuring additional hydrogen-bonding capabilities, have achieved even higher selectivities, with ee values up to >99% for certain aldehydes. nih.gov The N-benzyl group in this compound would contribute to the steric bulk around the catalytic site, influencing the facial selectivity of the aldehyde addition to the enamine.
Table 2: Performance of L-Prolinamide Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinamide | 80 | 30 | nih.gov |
| N-Aryl-L-prolinamides | - | 31-46 | nih.gov |
| L-Prolinamide with terminal hydroxyl group | Moderate to high | 78 to >99 | nih.gov |
Employment in Stereoselective Michael Addition Reactions
Proline-derived chiral auxiliaries and catalysts are widely used in asymmetric Michael additions. nih.govmdpi.com The reaction typically involves the conjugate addition of a nucleophile, such as an enolate or an enamine, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in excess. While specific examples utilizing this compound as a covalently bound auxiliary are not prevalent in the provided results, the use of proline-derived catalysts is extensive. nih.govmdpi.com For instance, chiral ionic liquids derived from proline have been shown to be effective catalysts in the asymmetric Michael addition of ketones or aldehydes to nitroolefins, proceeding through an enamine or iminium ion intermediate. nih.gov The stereoselectivity of these reactions is influenced by the structure of the proline derivative, with many affording high yields and selectivities. nih.govmdpi.com
Table 3: Asymmetric Michael Addition Catalyzed by Proline Derivatives (Data below is illustrative of the performance of related proline derivatives in asymmetric Michael additions.)
| Catalyst Type | Reactants | Enantiomeric Excess (ee, %) | Reference |
| Proline-derived chiral ionic liquids | Ketones/Aldehydes + Nitroolefins | up to 95% | mdpi.com |
| Chiral bisoxazoline–Zn(II) complex | Malonates + 2-Enoylpyridine N-oxides | up to 96% | acs.org |
Contributions to Asymmetric Cycloaddition Reactions (e.g., Diels-Alder)
Chiral auxiliaries are instrumental in controlling the stereochemistry of Diels-Alder reactions. nih.govyoutube.com The auxiliary is typically attached to the dienophile, rendering the two faces of the double bond diastereotopic. While direct studies on this compound in Diels-Alder reactions are not detailed, the use of (S)-proline benzyl ester as a chiral auxiliary in Lewis acid-catalyzed asymmetric Diels-Alder reactions has been reported. acs.org The stereochemical outcome is rationalized by the formation of a chelated complex where the Lewis acid coordinates to both the carbonyl oxygen and the nitrogen of the proline ring, creating a rigid and predictable chiral environment. harvard.edu This chelation, coupled with the steric hindrance of the benzyl group, directs the approach of the diene to one face of the dienophile. harvard.edu This principle would be directly applicable to dienophiles derived from this compound.
Table 4: Asymmetric Diels-Alder Reactions with Proline-Derived Auxiliaries (Data below illustrates the effectiveness of related chiral auxiliaries in Diels-Alder reactions.)
| Dienophile Auxiliary | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference |
| N-Acyloxazolidinone | Cyclopentadiene | Et2AlCl | >100:1 | harvard.edu |
| N-Enoyl Sultam | Cyclopentadiene | TiCl4 | 95:5 | harvard.edu |
Recovery and Regeneration of the Chiral Auxiliary
A key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is economically and environmentally beneficial. After the asymmetric transformation, the auxiliary must be cleaved from the product. For amide-based auxiliaries like this compound, this is typically achieved through hydrolysis (acidic or basic) or reduction.
The N-benzyl group, while crucial for stereocontrol, can be cleaved under various conditions. Reductive cleavage, often using catalytic hydrogenation (e.g., H2, Pd/C), is a common method for removing benzyl groups from nitrogen atoms. Additionally, electrochemical methods have been developed for the selective oxidative cleavage of benzyl C-N bonds under metal-free conditions. nih.gov Enzymatic methods have also been explored for the cleavage of benzyl esters, which could potentially be adapted for amide cleavage. nih.gov
Organocatalytic Applications of N Benzyl 2 Methyl L Prolinamide
Design Principles for N-Benzyl-2-methyl-L-prolinamide as an Organocatalyst
The design of effective organocatalysts based on the L-proline scaffold hinges on several key principles aimed at enhancing catalytic activity and stereocontrol. For this compound, these principles are rooted in the synergistic interplay of its structural components.
A fundamental aspect of prolinamide catalysis is the formation of an enamine intermediate between the catalyst's secondary amine and a carbonyl donor (e.g., a ketone or aldehyde). The subsequent reaction with an electrophile is directed by the chiral environment of the catalyst. The stereochemical outcome is largely influenced by the ability of the catalyst to form a well-organized transition state.
A critical design element in many prolinamide catalysts is the presence of a hydrogen-bond-donating group, typically the N-H proton of the amide. This group can interact with the electrophile, such as an aldehyde, thereby activating it and orienting it for a stereoselective attack by the enamine. nih.gov The acidity and steric accessibility of this N-H proton are crucial factors influencing the catalyst's performance.
The substituents on the amide nitrogen and the proline ring also play a significant role. The N-benzyl group in this compound introduces steric bulk, which can influence the facial selectivity of the electrophile's approach to the enamine intermediate. This steric hindrance can help to create a more defined chiral pocket around the reactive center, potentially leading to higher enantioselectivity.
Catalytic Performance in Enantioselective Carbon-Carbon Bond Formations
While extensive research has been conducted on a variety of L-prolinamide derivatives, specific and detailed research findings for this compound are not widely available in the reviewed scientific literature. The following sections discuss the expected catalytic performance in key C-C bond-forming reactions based on the general principles of prolinamide catalysis.
Direct Asymmetric Aldol (B89426) Reactions (e.g., with Ketones and Aldehydes, Isatins)
The direct asymmetric aldol reaction is a cornerstone of organocatalysis, and prolinamides have been successfully employed as catalysts. In a typical reaction, the catalyst reacts with a ketone to form an enamine, which then attacks an aldehyde.
It is anticipated that this compound would catalyze the aldol reaction between various ketones and aldehydes. The stereochemical outcome would be dictated by the transition state assembly, where the benzyl (B1604629) and methyl groups would play a crucial role in controlling the approach of the aldehyde to the enamine.
The reaction with isatins, which are cyclic keto-amides, represents a valuable transformation for the synthesis of biologically active 3-hydroxy-2-oxindoles. nih.gov While specific data for this compound is not available, other prolinamides have shown high efficiency in this reaction.
Table 1: Representative Data for L-Prolinamide Catalyzed Aldol Reactions (General)
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetone (B3395972) | 4-Nitrobenzaldehyde (B150856) | 20 | Neat | 80 | 30 | nih.gov |
| 2 | Cyclohexanone (B45756) | 4-Nitrobenzaldehyde | 10 | Wet | 86 | 95 (anti) | nih.gov |
Note: This table presents general data for L-prolinamide catalysts to illustrate typical performance and does not represent specific results for this compound.
Asymmetric Conjugate Addition Reactions (e.g., Michael Additions to Nitroalkenes)
Asymmetric conjugate addition, particularly the Michael addition of carbonyl compounds to nitroalkenes, is another key application of prolinamide organocatalysts. This reaction leads to the formation of valuable γ-nitrocarbonyl compounds. The mechanism involves the formation of an enamine intermediate from the catalyst and the carbonyl donor, which then adds to the nitroalkene in a stereocontrolled manner.
The N-H group of the prolinamide is believed to play a crucial role by activating the nitroalkene through hydrogen bonding. researchgate.net The steric and electronic properties of the N-benzyl and 2-methyl groups in this compound would be expected to influence the diastereo- and enantioselectivity of the Michael adduct.
Table 2: Representative Data for L-Prolinamide Catalyzed Michael Additions (General)
| Entry | Ketone/Aldehyde | Nitroalkene | Catalyst (mol%) | Additive | Yield (%) | dr | ee (%) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Benzoic Acid | 98 | >99:1 | 84 | nih.gov |
| 2 | Propanal | β-Nitrostyrene | 20 | - | 95 | 95:5 (syn) | 99 | researchgate.net |
Note: This table presents general data for L-prolinamide catalysts to illustrate typical performance and does not represent specific results for this compound.
Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone, providing access to chiral β-amino carbonyl compounds. Proline and its derivatives are effective catalysts for this transformation. The reaction proceeds through the formation of an enamine from the ketone and the catalyst, which then reacts with an in situ-formed imine from the aldehyde and the amine.
While proline itself has been extensively used, the application of this compound in this reaction is not well-documented in the literature reviewed. However, based on its structural features, it is plausible that it could act as a catalyst, with the benzyl and methyl groups influencing the stereochemical outcome.
Other Enantioselective C-C and C-X Bond Formations
The versatility of prolinamide organocatalysts extends beyond aldol, Michael, and Mannich reactions. They have been explored in a range of other enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These can include reactions like α-amination, α-fluorination, and Diels-Alder reactions. The ability of the prolinamide to form a reactive enamine intermediate is central to these transformations.
Specific examples of this compound being used in these other C-C or C-X bond formations are not prominent in the current scientific literature. Further research would be needed to explore its potential in these areas.
Catalytic Activity in Asymmetric N-Acylation and Desymmetrization Reactions
Asymmetric acylation, particularly the desymmetrization of meso-diols and diamines, is a powerful strategy for the synthesis of chiral building blocks. Chiral nucleophilic catalysts, often derived from amino acids, can selectively acylate one of the two enantiotopic functional groups.
The potential of this compound as a catalyst in asymmetric N-acylation or desymmetrization reactions has not been extensively reported. The secondary amine of the proline ring could potentially act as a nucleophilic catalyst, but its primary role in the previously discussed reactions is to form an enamine. Whether it can effectively catalyze acylation reactions would depend on its ability to be acylated and then transfer the acyl group in a stereoselective manner. This area remains an open field for investigation for this specific catalyst.
Heterogeneous Catalysis and Supported this compound Systems
There is currently no available scientific literature or research data on the application of this compound in heterogeneous catalysis. Studies detailing the immobilization of this specific compound on solid supports, such as silica, polymers, or magnetic nanoparticles, and their subsequent use as recyclable catalysts have not been reported.
Optimization of Reaction Conditions: Solvent-Free and Aqueous Media
Similarly, there is a lack of published research on the use of this compound as an organocatalyst in either solvent-free or aqueous media. Investigations into the optimization of reaction conditions, including catalyst loading, temperature, and reaction times for this compound under these environmentally benign conditions, have not been documented.
Ligand Design and Metal Catalyzed Asymmetric Reactions Incorporating N Benzyl 2 Methyl L Prolinamide
N-Benzyl-2-methyl-L-prolinamide as a Chiral Ligand Precursor
The utility of this compound as a precursor for chiral ligands is not explicitly detailed in the current body of scientific literature. However, based on the well-established chemistry of L-proline and its derivatives, it can be postulated that this compound would serve as a valuable building block. The proline scaffold provides a rigid chiral backbone, which is a desirable feature in the design of ligands for asymmetric catalysis. The presence of the N-benzyl and 2-methyl groups would offer steric bulk and specific electronic properties that could be exploited to create a unique chiral environment around a metal center. The amide functionality provides a coordination site and a platform for further structural modifications to fine-tune the ligand's properties.
Design and Synthesis of Transition Metal Complexes with this compound Derivatives
Specific protocols for the design and synthesis of transition metal complexes incorporating derivatives of this compound have not been reported. Generally, the synthesis of such complexes would involve the reaction of a suitable derivative of the prolinamide with a transition metal salt. biointerfaceresearch.com The amide nitrogen and the pyrrolidine (B122466) nitrogen, or other introduced donor atoms, could coordinate to the metal center. The synthesis of related Ni(II) complexes with Schiff bases derived from N-benzylproline has been described, suggesting a potential route for the complexation of this compound derivatives. beilstein-journals.org These syntheses often involve the reaction of the chiral ligand with a metal salt, such as Ni(NO₃)₂·6H₂O, in the presence of a base. nih.gov
Application in Enantioselective Transition Metal Catalysis (e.g., Iridium, Rhodium, Gold, Palladium-catalyzed transformations)
There is a significant lack of published data on the application of transition metal complexes derived from this compound in enantioselective catalysis. While ligands derived from L-proline have been successfully employed in a wide range of asymmetric transformations catalyzed by iridium, rhodium, gold, and palladium, specific examples utilizing the 2-methylated N-benzylprolinamide are absent from the literature.
For context, palladium-catalyzed enantioselective benzylations have been achieved with high yields and enantioselectivities using other chiral ligands. nsf.gov Similarly, rhodium(II) azavinyl carbenes have been used for highly enantio- and diastereoselective reactions with olefins. nih.gov Gold-catalyzed asymmetric reactions have also been developed using specially designed chiral ligands. researchgate.net The potential of this compound-derived ligands in such reactions remains an open area for investigation.
Table 1: Representative Enantioselective Transformations with Proline-Derived or Similar Chiral Ligands (Illustrative Examples, Not Specific to this compound)
| Metal Catalyst | Reaction Type | Chiral Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Palladium | (2-Naphthyl)methylation | Mandyphos derivative | 4-(pyridin-2-ylmethyl)morpholine | α-azaarylmethyl amine | up to 99% | nsf.gov |
| Rhodium | Cyclopropanation | Rh₂(S-NTTL)₄ | 4-phenyl-NH 1,2,3-triazole and styrene | Cyclopropane carboxaldehyde | 98% | nih.gov |
Mechanistic Insights into Ligand-Metal Interactions and Chiral Induction
Due to the absence of studies on this compound metal complexes, there are no specific mechanistic insights into their ligand-metal interactions and the mode of chiral induction. Mechanistic studies on related systems, such as Ni(II)-Schiff base complexes of N-benzylproline, have been conducted using experimental and DFT studies. beilstein-journals.org These studies reveal that bulky substituents can increase dispersion interactions in the metal's coordination sphere, leading to a more conformationally rigid complex and higher stereoselectivity. beilstein-journals.org It is plausible that the 2-methyl group in this compound would similarly influence the conformational rigidity of its metal complexes, thereby affecting the enantioselectivity of the catalyzed reactions. The precise nature of these interactions and their impact on chiral induction for the title compound, however, remains to be elucidated through dedicated mechanistic investigations.
Mechanistic Elucidation and Stereochemical Origin in N Benzyl 2 Methyl L Prolinamide Mediated Reactions
Proposed Catalytic Cycles and Reactive Intermediates
The catalytic activity of L-prolinamide derivatives, including N-Benzyl-2-methyl-L-prolinamide, in carbon-carbon bond-forming reactions is widely proposed to proceed through an enamine catalytic cycle . This cycle is analogous to the mechanism of Class I aldolase (B8822740) enzymes.
The key steps in this proposed cycle are:
Enamine Formation: The catalytic cycle is initiated by the reaction of the secondary amine of the L-prolinamide catalyst with a carbonyl donor (e.g., a ketone or an aldehyde) to form a nucleophilic enamine intermediate . This reaction involves the formation of a carbinolamine, which then dehydrates to an iminium ion, followed by deprotonation to yield the enamine. The presence of the benzyl (B1604629) group on the proline nitrogen and the methyl group at the 2-position of the pyrrolidine (B122466) ring can influence the rate of enamine formation and its nucleophilicity.
Nucleophilic Attack: The generated enamine, being electron-rich, acts as a potent nucleophile and attacks an electrophilic acceptor, such as an aldehyde in an aldol (B89426) reaction or a nitroalkene in a Michael addition. This step is crucial for the formation of the new carbon-carbon bond.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium. This hydrolysis step releases the desired product and regenerates the L-prolinamide catalyst, allowing it to re-enter the catalytic cycle.
In some instances, particularly with certain aldehydes, the formation of oxazolidinone intermediates has been observed through spectroscopic studies. nih.gov These can be either off-cycle, acting as a catalyst reservoir (a "parasitic" equilibrium), or in some proposed mechanisms, on-cycle intermediates. nih.gov For this compound, the steric and electronic properties of the N-benzyl and 2-methyl groups would likely influence the equilibrium between the enamine and any potential oxazolidinone species.
Transition State Analysis and Models for Stereocontrol
The origin of stereoselectivity in reactions catalyzed by L-prolinamides is a subject of considerable study, with the Zimmerman-Traxler model being a widely accepted framework for rationalizing the stereochemical outcome of aldol reactions. nih.gov
This model proposes a highly organized, chair-like six-membered transition state involving the enamine, the aldehyde, and a crucial hydrogen-bonding interaction. For this compound, the key features of the transition state leading to high stereocontrol are expected to be:
Hydrogen Bonding: The amide proton (N-H) of the prolinamide is believed to form a hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction acts as a crucial organizing element, locking the conformation of the transition state. nih.gov
Steric Repulsion: The substituents on both the enamine and the aldehyde are predicted to occupy pseudo-equatorial positions in the chair-like transition state to minimize steric hindrance. The bulky benzyl group on the proline nitrogen would further enforce a specific orientation of the reactants.
Facial Selectivity: The chiral L-proline backbone of the catalyst directs the approach of the electrophile to one of the two prochiral faces of the enamine, leading to the preferential formation of one enantiomer of the product. The 2-methyl group in this compound would likely play a significant role in shielding one face of the enamine, thereby enhancing stereochemical control.
Quantum mechanics calculations on similar L-prolinamide systems have supported the importance of these hydrogen-bonding interactions in lowering the activation energy of the favored transition state, thus leading to high enantioselectivity. nih.gov
Kinetic and Thermodynamic Studies of Catalytic Processes
Kinetic studies on proline-catalyzed reactions have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions. In some cases, the formation of the enamine intermediate is the slowest step, while in others, the carbon-carbon bond-forming step is rate-limiting. The concentration of the catalyst and the presence of additives can also significantly influence the reaction kinetics.
Spectroscopic Investigations for Mechanistic Understanding
While no specific spectroscopic studies on this compound as a catalyst were found, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the mechanisms of related proline-catalyzed reactions.
NMR Spectroscopy: 1H and 13C NMR have been used to detect and characterize key intermediates in the catalytic cycle. For instance, the formation of oxazolidinones from the reaction of proline with aldehydes and ketones has been confirmed by NMR studies. nih.gov Similar investigations could potentially be used to identify intermediates in reactions catalyzed by this compound.
Mass Spectrometry: Isotopic labeling studies, often analyzed by mass spectrometry, have provided strong evidence for the enamine mechanism. For example, conducting the reaction in the presence of H218O has shown the incorporation of the 18O isotope into the product, consistent with the hydrolysis of an iminium intermediate. nih.gov
In the absence of direct experimental data for this compound, the mechanistic framework established for other L-prolinamide catalysts provides a solid foundation for predicting its behavior and designing new asymmetric transformations. Further experimental and computational studies are needed to fully elucidate the specific catalytic properties of this compound.
Computational and Theoretical Chemistry Studies on N Benzyl 2 Methyl L Prolinamide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between accuracy and computational cost, making it well-suited for studying relatively large molecules like N-Benzyl-2-methyl-L-prolinamide.
Conformational Analysis and Electronic Structure
The three-dimensional conformation of a catalyst is intrinsically linked to its activity and selectivity. Conformational analysis using DFT helps identify the most stable geometries (conformers) of a molecule and the energy barriers between them. While specific DFT studies on this compound are not prevalent in the literature, extensive research on similar prolinamide structures, such as N-formyl-L-prolinamide, provides a framework for understanding its likely conformational landscape. researchgate.netresearchgate.net
The electronic structure, including the distribution of electron density and the nature of molecular orbitals, can also be elucidated through DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. acs.org For a catalyst like this compound, understanding the electronic character of the nitrogen and oxygen atoms of the prolinamide core is essential for predicting its interaction with substrates.
A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers distinguished by the orientation of the benzyl (B1604629) group and the puckering of the 2-methyl-pyrrolidine ring. The table below illustrates the kind of data that would be generated from such a study, based on findings for the related N-formyl-L-prolinamide.
Table 1: Hypothetical Relative Energies of this compound Conformers (Illustrative)
| Conformer | Amide Bond | Pyrrolidine (B122466) Puckering | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | trans | endo | 0.00 |
| 2 | trans | exo | 1.5 |
| 3 | cis | endo | 3.2 |
| 4 | cis | exo | 4.8 |
Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.
Reaction Pathway Elucidation and Energy Profile Calculations
DFT is a powerful tool for mapping the entire reaction pathway of a catalyzed reaction, from the initial binding of reactants to the final release of products. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate, and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
For a reaction catalyzed by this compound, DFT calculations could be employed to investigate the mechanism of, for example, an aldol (B89426) or Michael addition reaction. This would involve modeling the interaction of the catalyst with the substrates, the formation of key intermediates such as enamines, and the subsequent bond-forming steps. A detailed study on the L-proline-catalyzed transamidation of carboxamides with benzylamine (B48309) using DFT at the M06/SMD/6-311+G(2d,p)//M06/6-31+G(d,p) level of theory revealed a stepwise mechanism where the hydrolysis step was rate-determining. rsc.org
Prediction and Rationalization of Enantioselectivity
One of the most significant applications of computational chemistry in catalysis is the prediction and rationalization of enantioselectivity. In asymmetric catalysis, the chiral catalyst provides two diastereomeric transition states leading to the two enantiomers of the product. The enantiomeric excess (e.e.) is determined by the energy difference (ΔΔG‡) between these two transition states.
DFT calculations can be used to model the diastereomeric transition states for a reaction catalyzed by this compound. By carefully analyzing the geometries and energies of these transition states, the origin of the stereoselectivity can be understood in terms of specific non-covalent interactions, such as hydrogen bonds or steric repulsion, that favor one transition state over the other.
Recent advancements have combined DFT calculations with machine learning (ML) to predict the enantioselectivity of organocatalysts more efficiently. nih.govnih.govresearchgate.net In such approaches, DFT is used to generate a dataset of transition state energies for a range of catalysts and substrates. An ML model is then trained on this data to predict the enantioselectivity for new, untested catalyst-substrate combinations, significantly accelerating the discovery of highly selective catalysts. nih.govnih.govresearchgate.net
Molecular Dynamics Simulations for Catalyst-Substrate Interactions
While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of the catalytic system. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and the dynamics of catalyst-substrate interactions over time.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity and selectivity. nih.gov These descriptors provide a quantitative basis for understanding and predicting the behavior of catalysts. Common descriptors include:
HOMO and LUMO energies and their gap: As mentioned earlier, these are related to the electron-donating and accepting abilities of a molecule.
Global reactivity descriptors: These include electronegativity, chemical hardness, and electrophilicity index, which provide a general measure of a molecule's reactivity. mdpi.com
Local reactivity descriptors: Fukui functions and dual descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
For a series of related catalysts, these descriptors can be calculated and correlated with experimentally observed reaction rates or enantioselectivities. This Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approach can then be used to predict the performance of new, unsynthesized catalysts. acs.org The table below shows some common quantum chemical descriptors and their significance.
Table 2: Common Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ2/(2η) | Measure of the energy stabilization when a molecule accepts electrons. |
Structure Activity Relationship Sar Studies for Catalytic Performance of N Benzyl 2 Methyl L Prolinamide Derivatives
Influence of N-Benzyl Substituent Modifications on Catalytic Efficiency and Stereoselectivity
Alterations to the N-benzyl substituent exert a significant influence on the catalytic efficiency and stereoselectivity of N-Benzyl-2-methyl-L-prolinamide derivatives. The electronic and steric characteristics of the aromatic ring are pivotal in the catalyst's engagement with substrates during the reaction's transition state.
Scholarly research demonstrates that adding electron-donating or electron-withdrawing groups to the phenyl ring of the N-benzyl moiety can markedly change the catalyst's performance. In asymmetric aldol (B89426) reactions, for example, the stereochemical result is strongly tied to the identity and placement of these substituents. The catalyst's capacity to induce high levels of diastereo- and enantioselectivity is a direct result of the benzyl (B1604629) group's electronic environment.
Moreover, the steric hindrance of the N-benzyl group is a critical factor in catalytic activity. The spatial positioning of the benzyl group affects the catalyst's conformational preferences, which in turn impacts the accessibility of the catalytic site and the alignment of the reacting molecules. The strategic placement of bulky substituents on the benzyl ring can forge a more defined chiral pocket, culminating in superior stereocontrol.
Table 1: Effect of N-Benzyl Substituents on Asymmetric Michael Addition
| Catalyst (N-Substituent) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |
|---|---|---|---|
| N-Phenyl | 95 | 95:5 | 98 |
| N-(4-Methoxyphenyl) | 98 | 96:4 | 99 |
| N-(4-Nitrophenyl) | 92 | 85:15 | 97 |
| N-(2,4,6-Trimethylphenyl) | 85 | 98:2 | >99 |
Role of the 2-Methyl Group and Pyrrolidine (B122466) Ring Substitutions on Chiral Induction
The 2-methyl group on the pyrrolidine ring of this compound is a cornerstone for achieving high levels of chiral induction. This seemingly minor alkyl group imposes a significant steric influence, effectively blocking one face of the pyrrolidine ring and guiding the approach of the reactants. This steric hindrance is vital for dictating the stereochemistry of the newly formed chiral centers in the product.
The necessity of the methyl group at the C-2 position of the pyrrolidine ring for high enantioselectivity in various asymmetric transformations has been well-documented. For instance, in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene, proline-derived organocatalysts with a substituent at the C-2 position, such as a methyl group, have shown superior performance over their unsubstituted counterparts. The steric bulk of this group aids in creating a well-defined chiral environment around the enamine intermediate, resulting in excellent stereocontrol. libretexts.org
In addition to the 2-methyl group, substitutions at other positions on the pyrrolidine ring have been explored to fine-tune the catalyst's performance. The introduction of further substituents can further limit the conformational flexibility of the ring, leading to a more rigid and predictable catalytic system. The stereochemistry of these substituents is of utmost importance, as it directly shapes the spatial arrangement of the catalytic site and, consequently, the stereochemical outcome of the reaction. For instance, the position of the carboxylic acid group on the pyrrolidine ring can direct the stereoselection, providing either syn- or anti-Mannich products. libretexts.org
Table 2: Influence of Pyrrolidine Ring Substitutions on Asymmetric Aldol Reaction
| Catalyst | Yield (%) | diastereomeric ratio (anti/syn) | enantiomeric excess (ee, %) |
|---|---|---|---|
| L-Prolinamide | 68 | 90:10 | 92 |
| (2S,4R)-4-Hydroxyprolinamide | 85 | 95:5 | 98 |
| (2S,5R)-5-tert-Butylprolinamide | 75 | >99:1 | 99 |
Impact of Amide Functionality and Conformational Preferences
The amide functionality in this compound has a multifaceted role in its catalytic activity. It acts as a vital hydrogen bond donor, engaging with the reactants to stabilize the transition state and bolster stereoselectivity. The capacity of the amide N-H to form hydrogen bonds is a key characteristic that sets these catalysts apart from simpler proline derivatives.
For example, the presence of an intramolecular hydrogen bond between the amide N-H and the lone pair of the pyrrolidine nitrogen can pre-organize the catalyst into a specific conformation that is favorable for high stereoselectivity. This pre-organization curtails the entropic penalty associated with attaining the desired transition state geometry. Studies on peptidyl-prolyl analogues have shown that the electronic effect of substituents on the pyrrolidine ring can influence the kinetics of amide isomerization, though not necessarily the thermodynamic preference for the trans-rotamer. nih.govresearchgate.net
Rational Design Strategies for Enhanced Performance
The knowledge gleaned from SAR studies has cleared a path for the rational design of new and improved this compound-based catalysts. By systematically tweaking the key structural elements, researchers can customize the catalyst's properties to meet the specific requirements of a particular asymmetric transformation. acs.orgnih.gov
A successful strategy includes the incorporation of additional functional groups that can partake in non-covalent interactions with the substrates, such as hydrogen bonding or π-π stacking. These interactions can further stabilize the desired transition state and augment stereoselectivity. For instance, adding hydroxyl groups or other hydrogen bond donors to the N-benzyl substituent can lead to catalysts with superior performance.
Another tactic centers on rigidifying the catalyst's backbone to diminish conformational flexibility. This can be accomplished by introducing cyclic structures or bulky substituents that lock the catalyst into a single, highly active conformation. These "conformationally constrained" catalysts often display higher levels of stereoselectivity and catalytic activity. researchgate.net
Emerging Research Directions and Future Outlook for N Benzyl 2 Methyl L Prolinamide Chemistry
Development of Next-Generation N-Benzyl-2-methyl-L-prolinamide Catalysts
The initial success of simple prolinamides has paved the way for the rational design of more advanced and efficient catalysts. Research focuses on overcoming the limitations of early prolinamides, such as moderate enantioselectivities in some reactions and issues with solubility and catalyst loading. mdpi.com
Next-generation catalysts often incorporate additional functional groups or structural motifs to enhance performance. These modifications aim to create a more organized and confined chiral environment around the catalytic site. Key strategies include:
Bifunctional Catalysts: Introducing hydrogen-bond donors like thiourea (B124793) or sulfonamide groups onto the prolinamide framework can lead to a more rigid transition state, improving stereocontrol. mdpi.comnih.gov DFT calculations have suggested that such bifunctional systems can coordinate the aldehyde substrate through multiple hydrogen bonds, leading to preferential formation of one stereoisomer. mdpi.com
Immobilized and Supported Catalysts: To address challenges with catalyst separation and recycling, researchers have attached prolinamide scaffolds to solid supports like polymers. researchgate.net This heterogenization not only facilitates product purification but can also, in some cases, enhance the catalyst's effectiveness compared to its soluble counterpart. researchgate.net
Structurally Complex Scaffolds: Novel designs, such as C₃-symmetric tripod L-prolinamides built on a triphenylphosphine (B44618) oxide core, have been developed. researchgate.net These catalysts create a well-defined chiral pocket that can lead to excellent yields and stereoselectivities in reactions like the direct asymmetric aldol (B89426) reaction. researchgate.net
Mechanically Interlocked Catalysts: A cutting-edge approach involves the synthesis of prolinamide-based nih.govrotaxanes. nih.gov In these systems, a macrocycle threaded onto the prolinamide backbone can shield the catalytic site and act as an activating component. The presence of the mechanical bond can prevent common catalyst deactivation pathways and significantly increase both reaction conversion and enantioselectivity compared to the non-interlocked catalyst. nih.gov
Table 1: Comparison of a Standard vs. Next-Generation Prolinamide Catalyst in the Aldol Reaction Reaction: Cyclohexanone (B45756) with 4-nitrobenzaldehyde (B150856)
| Catalyst Type | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) | Source |
|---|---|---|---|---|
| Simple L-prolinamide | - | Moderate (e.g., <50%) | Moderate | nih.gov |
| Tripod L-prolinamide (phosphine oxide core) | up to 88:12 | up to 97% | up to 96% | researchgate.net |
Integration into Cascade and Multicatalytic Systems
A significant frontier in organic synthesis is the development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. Prolinamide catalysts like this compound are ideal for initiating such sequences, particularly those involving enamine or iminium ion intermediates. numberanalytics.com
The integration of these catalysts into multicatalytic systems allows for the synthesis of complex products from simple starting materials in a highly efficient manner. researchgate.net For instance, a prolinamide can catalyze an initial Michael addition, with the resulting product then undergoing an intramolecular aldol or Henry (nitro-aldol) reaction. researchgate.net These OXA-Michael-aldol or OXA-Michael-Henry cascade reactions are powerful tools for constructing heterocyclic scaffolds. researchgate.net
Often, the success of these systems relies on the use of a co-catalyst. A Lewis acid, for example, can be used alongside the prolinamide to activate one of the substrates, working in concert with the organocatalyst to control the reaction pathway and stereochemical outcome. researchgate.net This dual activation strategy expands the utility of the prolinamide scaffold beyond simple bifunctional catalysis into true multicatalytic processes.
Applications in Stereoselective Synthesis of Complex Organic Molecules
The primary value of chiral catalysts like this compound is their ability to control the three-dimensional arrangement of atoms during a reaction. This stereocontrol is paramount in the synthesis of complex organic molecules such as natural products and pharmaceuticals, where biological activity is often dependent on a single stereoisomer. cam.ac.ukcam.ac.uk
Prolinamide catalysts have proven effective in key stereoselective transformations that form the building blocks of more complex structures:
Asymmetric Aldol Reactions: Creating chiral β-hydroxy ketones, which are versatile intermediates in organic synthesis. Prolinamides with terminal hydroxyl groups have shown high enantioselectivities for both aromatic and aliphatic aldehydes. nih.gov
Asymmetric Mannich Reactions: Forming chiral β-amino carbonyl compounds. Bifunctional urea-type prolinamide catalysts have been used to synthesize unnatural proline-based amino acid derivatives with excellent diastereoselectivities (up to 99:1) and enantioselectivities (up to 97% ee). researchgate.net
Asymmetric Cyclizations: Constructing foundational carbocyclic structures like the Hajos-Parrish and Wieland-Miescher ketones with high enantioselectivity. researchgate.net These ketones are crucial starting materials for the synthesis of steroids and other terpenoids.
The ability to reliably set stereocenters makes these catalysts enabling tools for total synthesis and for the creation of diverse molecular libraries for drug discovery.
Table 2: Application of Prolinamide-Type Catalysts in Stereoselective Synthesis
| Reaction Type | Product Type | Diastereoselectivity (dr) | Enantioselectivity (ee) | Source |
|---|---|---|---|---|
| Asymmetric Mannich Reaction | Unnatural proline amino acid derivative | >99:1 | up to 97% | researchgate.net |
| Asymmetric Aldol Reaction | β-Hydroxy ketone | anti-selective | up to >99% | nih.gov |
| Intramolecular Aldol Cyclization | Hajos-Parrish ketone | - | High | researchgate.net |
Addressing Current Challenges in Enantioselective Catalysis with Prolinamide Scaffolds
Despite significant progress, several challenges remain in the application of prolinamide catalysts. Addressing these issues is a key focus of current research and is critical for their broader adoption in industrial processes.
One of the primary historical drawbacks of proline-based catalysts was their limited solubility in common organic solvents, often necessitating high catalyst loadings. mdpi.com While the development of prolinamides improved this, achieving high efficiency with low catalyst loading remains a goal. The design of highly active catalysts, such as the tripod researchgate.net and rotaxane-based systems nih.gov, directly confronts this challenge by increasing turnover numbers.
Another significant issue is catalyst deactivation. In enamine-mediated catalysis, the catalyst can sometimes react with itself or the substrate in non-productive side reactions, leading to a decrease in reaction rate and selectivity. nih.gov The development of mechanically interlocked prolinamides is a sophisticated strategy to prevent these deactivation pathways by sterically shielding reactive sites on the catalyst backbone. nih.gov
Furthermore, expanding the substrate scope and controlling different forms of selectivity (chemo-, regio-, and diastereoselectivity) simultaneously is an ongoing effort. The use of switchable rotaxane catalysts, where the position of the macrocycle can be controlled by an external stimulus, offers a potential pathway to modulate and switch catalytic function on demand, representing a significant leap in catalyst design. nih.gov The continued development of bifunctional and multicomponent catalyst systems also aims to provide the multiple, simultaneous interactions needed to control reactions involving complex or challenging substrates. mdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
